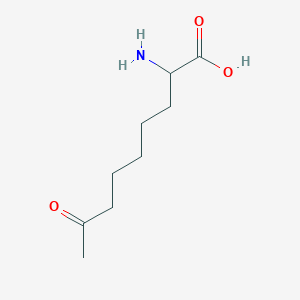
2-Amino-8-oxononanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-8-oxononanoic acid is an amino acid that has been incorporated into proteins in Escherichia coli for genetic studies. This compound is efficient in labeling proteins with different probes in a site-specific manner under mild conditions close to physiological pH . It is also known for its role in biotin biosynthesis, where it is synthesized by the enzyme 8-amino-7-oxononanoate synthase .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-8-oxononanoic acid can be synthesized through the decarboxylative condensation of L-alanine with pimeloyl-CoA, catalyzed by the enzyme 8-amino-7-oxononanoate synthase. This reaction is stereospecific and requires pyridoxal phosphate as a cofactor .
Industrial Production Methods: Escherichia coli. This allows for the incorporation of the amino acid into proteins for various research applications .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-8-oxononanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms with hydroxyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-8-oxononanoic acid has a wide range of applications in scientific research:
Chemistry: Used in the study of protein labeling and modification.
Biology: Incorporated into proteins in Escherichia coli for genetic studies and protein engineering.
Industry: Used in the production of biotin and other biotin-related compounds.
Mechanism of Action
The mechanism of action of 2-amino-8-oxononanoic acid involves its incorporation into proteins through the action of 8-amino-7-oxononanoate synthase. This enzyme catalyzes the decarboxylative condensation of L-alanine with pimeloyl-CoA, forming 8-amino-7-oxononanoate. The enzyme’s activity is dependent on pyridoxal phosphate, which acts as a cofactor . The compound’s incorporation into proteins allows for site-specific labeling and modification, facilitating various biochemical studies .
Comparison with Similar Compounds
8-Amino-7-oxononanoate: A closely related compound involved in biotin biosynthesis.
7-Keto-8-aminopelargonic acid: Another compound with similar biochemical properties.
Uniqueness: 2-Amino-8-oxononanoic acid is unique due to its efficient incorporation into proteins and its ability to label proteins with different probes in a site-specific manner under mild conditions . This makes it a valuable tool in genetic and biochemical research.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-amino-8-oxononanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-7(11)5-3-2-4-6-8(10)9(12)13/h8H,2-6,10H2,1H3,(H,12,13) |
InChI Key |
JPTXVWCBMWCZEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


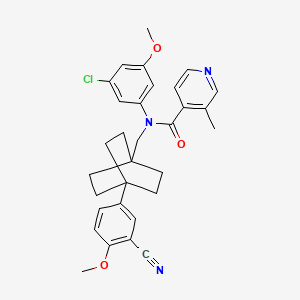
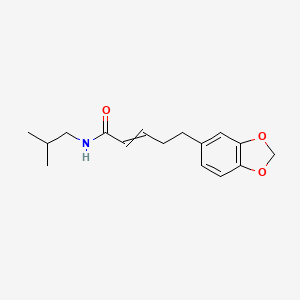
![(4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione](/img/structure/B12426495.png)
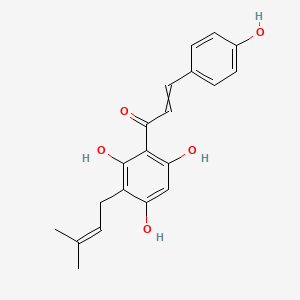

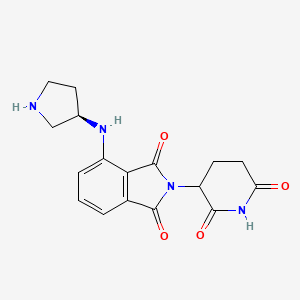
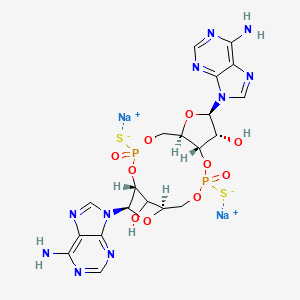
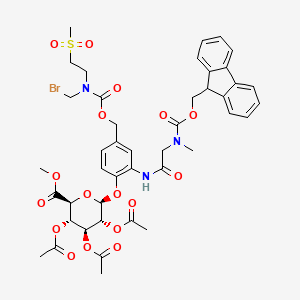
![sodium;[(3R,4R,5R,6S)-6-[[(2S,4S,5R,6S,13R,16S,18R)-4-acetyloxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-[(2R,3S,4R,5R,6S)-5-[(2R,3S,4R,5S)-4-[(2R,3S,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxyoxan-3-yl] sulfate](/img/structure/B12426543.png)

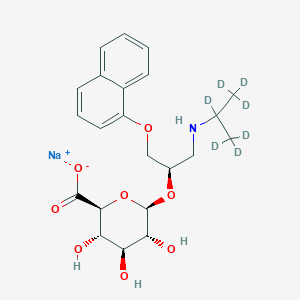

![disodium;2,3,4-trihydroxy-5-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]cyclohexane-1-carboxylate](/img/structure/B12426566.png)

